Dimethyl 1H-imidazole-4,5-dicarboxylate

Synthetic Chemistry Process Development Reagent Selection

Select Dimethyl 1H-imidazole-4,5-dicarboxylate (CAS 3304-70-9) as your strategic building block. The 4,5-dimethyl ester pattern uniquely enhances organic solubility while preserving the free 2-position—critical for regioselective C-H functionalization and SAR-driven hedgehog pathway inhibitor development. Unlike the free diacid, this protected form enables controlled deprotection and serves as an ideal precursor to rigid imidazole-4,5-dicarboxylic acid linkers for MOF construction. Validated in antiviral imidazo[4,5-e][1,3]diazepine-4,8-dione synthesis. High purity (≥98%), ambient shipping. Order now.

Molecular Formula C7H8N2O4
Molecular Weight 184.15 g/mol
CAS No. 3304-70-9
Cat. No. B105194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 1H-imidazole-4,5-dicarboxylate
CAS3304-70-9
Synonyms1H-Imidazole-4,5-dicarboxylic Acid Dimethyl Ester;  Imidazole-4,5-dicarboxylic Acid Dimethyl Ester;  Dimethyl Imidazole-4,5-dicarboxylate;  Imidazol-4,5-dicarboxylic Acid Dimethyl Ester;  NSC 44628;  NSC 44693
Molecular FormulaC7H8N2O4
Molecular Weight184.15 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(N=CN1)C(=O)OC
InChIInChI=1S/C7H8N2O4/c1-12-6(10)4-5(7(11)13-2)9-3-8-4/h3H,1-2H3,(H,8,9)
InChIKeyCUIWFAXEALIQJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility27.6 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for Dimethyl 1H-imidazole-4,5-dicarboxylate (CAS 3304-70-9): A Foundational Heterocyclic Building Block


Dimethyl 1H-imidazole-4,5-dicarboxylate (CAS 3304-70-9) is a heterocyclic building block characterized by an imidazole core substituted with methyl ester groups at the 4- and 5-positions [1]. This specific substitution pattern confers unique reactivity, making it a critical intermediate for synthesizing complex molecules, including hedgehog signaling pathway inhibitors and antiviral imidazo[4,5-e][1,3]diazepine-4,8-diones . Its established role as a rigid, multidentate ligand precursor also enables its use in the construction of functional materials like Metal-Organic Frameworks (MOFs) .

Critical Selection Criteria: Why Generic Imidazole Analogs Cannot Simply Replace Dimethyl 1H-imidazole-4,5-dicarboxylate


While the imidazole scaffold is common, substitution patterns critically dictate downstream synthetic utility and physicochemical properties. The dimethyl ester at the 4,5-positions is not merely a protecting group; it dictates the compound's electronic profile, stability, and regioselectivity in subsequent reactions. Unlike the free diacid (1H-imidazole-4,5-dicarboxylic acid), the dimethyl ester provides enhanced solubility in organic media and serves as a protected form that can be selectively unmasked under controlled conditions . Furthermore, the 4,5-substitution pattern differs fundamentally from the 2,4-pattern, which alters metal coordination geometry and leads to divergent material properties . The absence of substitution at the 2-position preserves a site for further functionalization, a key advantage lost in 2-substituted analogs like 2-propyl-1H-imidazole-4,5-dicarboxylic acid dimethyl ester .

Quantitative Evidence Guide for Differentiating Dimethyl 1H-imidazole-4,5-dicarboxylate from Its Closest Analogs


Enhanced Solubility and Stability Profile for Facile Derivatization

The dimethyl ester functionality significantly enhances solubility in organic solvents compared to the parent diacid, a key factor for efficient derivatization in homogeneous reaction conditions . This compound also exhibits good chemical stability under normal temperatures and pressures, with a high melting point (207-212 °C) that facilitates handling and storage as a solid .

Synthetic Chemistry Process Development Reagent Selection

Strategic Advantage of a Free 2-Position for Divergent Synthesis

This compound features an unsubstituted 2-position, a critical structural feature that distinguishes it from pre-functionalized analogs like 2-propyl-1H-imidazole-4,5-dicarboxylic acid dimethyl ester . The absence of substitution at C2 preserves a versatile site for late-stage diversification, such as halogenation, cross-coupling, or metalation [1].

Medicinal Chemistry SAR Studies Lead Optimization

Validated Utility as a Precursor to Pharmacologically Relevant Scaffolds

This specific imidazole diester is a documented intermediate in the synthesis of hedgehog signaling pathway inhibitors and imidazo[4,5-e][1,3]diazepine-4,8-diones, which demonstrate anti-hepatitis B and C virus activities in vitro . This is a direct application not claimed for many other imidazole dicarboxylate regioisomers.

Oncology Antiviral Drug Discovery

Optimal Application Scenarios for Procuring Dimethyl 1H-imidazole-4,5-dicarboxylate


Medicinal Chemistry: Lead Optimization of Hedgehog Pathway Antagonists

This compound is the optimal choice for research groups developing novel antagonists of the hedgehog (Hh) signaling pathway. Its documented use as a key intermediate in synthesizing Hh inhibitors provides a validated and strategic starting point. The free 2-position is a critical feature for exploring structure-activity relationships (SAR) by introducing various functional groups to optimize potency, selectivity, and pharmacokinetic properties.

Synthetic Methodology: Investigating Regioselective 2-Position Functionalization

This 4,5-diester is uniquely suited as a model substrate for developing and testing new methods for regioselective C-H functionalization or directed ortho-metalation at the imidazole 2-position. Its robust nature, stemming from the ester groups and high melting point, ensures stability under a wide range of reaction conditions . The outcome of such studies is highly relevant for functionalizing more complex, pharmaceutically relevant imidazole cores.

Materials Science: Precursor for Metal-Organic Framework (MOF) Ligand Synthesis

For researchers constructing functional MOFs, this diester serves as an ideal precursor to imidazole-4,5-dicarboxylic acid-based ligands. Its enhanced solubility in organic solvents simplifies the synthesis of complex organic linkers. Selective hydrolysis of the esters yields the versatile, rigid diacid linker capable of multiple coordination modes, which is essential for creating structurally diverse and stable MOF architectures with tailored properties.

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